molecular formula C19H12IN5NaO8S2+ B13389818 sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate

sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate

Cat. No.: B13389818
M. Wt: 652.4 g/mol
InChI Key: JUJBNYBVVQSIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodophenyl, nitrophenyl, tetrazolium, and sulfobenzenesulfonate groups, making it a valuable reagent in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate typically involves multiple steps, starting with the preparation of the iodophenyl and nitrophenyl intermediates These intermediates are then subjected to tetrazole formation under controlled conditions, followed by sulfonation to introduce the sulfobenzenesulfonate group

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is employed in biochemical assays, particularly in cell viability and proliferation studies, due to its ability to form colored formazan products.

    Industry: The compound is used in the manufacturing of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate involves its interaction with specific molecular targets and pathways. In biochemical assays, the compound is reduced by cellular dehydrogenases to form colored formazan products, which can be quantitatively measured. This reduction process is crucial for its use in cell viability assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride
  • 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt

Uniqueness

Sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to form water-soluble formazan products makes it particularly valuable in biochemical assays compared to other similar compounds.

Properties

Molecular Formula

C19H12IN5NaO8S2+

Molecular Weight

652.4 g/mol

IUPAC Name

sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate

InChI

InChI=1S/C19H12IN5O8S2.Na/c20-12-1-3-13(4-2-12)23-21-19(22-24(23)14-5-7-15(8-6-14)25(26)27)17-10-9-16(34(28,29)30)11-18(17)35(31,32)33;/h1-11H,(H-,28,29,30,31,32,33);/q;+1

InChI Key

JUJBNYBVVQSIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-])I.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.